4-(Trifluoromethyl)phenyl(3-butenyl) ketone
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Overview
Description
4-(Trifluoromethyl)phenyl(3-butenyl) ketone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)phenyl(3-butenyl) ketone typically involves the introduction of the trifluoromethyl group into the phenyl ring followed by the attachment of the butenyl ketone moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base like sodium hydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium or copper complexes can enhance the efficiency of the trifluoromethylation step. Additionally, the reaction conditions are optimized to minimize the formation of by-products and to ensure scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)phenyl(3-butenyl) ketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-(Trifluoromethyl)phenyl(3-butenyl) ketone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)phenyl(3-butenyl) ketone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)acetophenone
- 4-(Trifluoromethyl)phenylacetic acid
Uniqueness
4-(Trifluoromethyl)phenyl(3-butenyl) ketone is unique due to the presence of both a trifluoromethyl group and a butenyl ketone moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various synthetic and research applications .
Properties
CAS No. |
53342-47-5 |
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Molecular Formula |
C12H11F3O |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pent-4-en-1-one |
InChI |
InChI=1S/C12H11F3O/c1-2-3-4-11(16)9-5-7-10(8-6-9)12(13,14)15/h2,5-8H,1,3-4H2 |
InChI Key |
QIBCEWBPIZGQTG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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